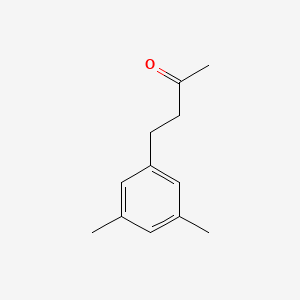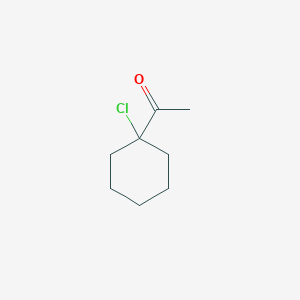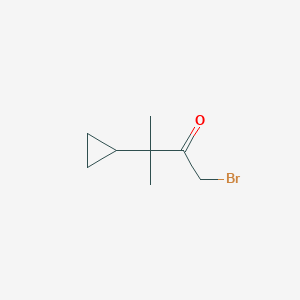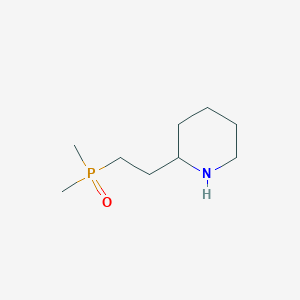
Tert-butyl isopropylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl isopropylalaninate is an organic compound that belongs to the class of esters. Esters are commonly used in organic synthesis and have various applications in different fields. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an isopropyl group attached to an alaninate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl isopropylalaninate can be synthesized through the esterification of alanine with tert-butyl alcohol and isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl isopropylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted esters or amides.
Applications De Recherche Scientifique
Tert-butyl isopropylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl isopropylalaninate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl alaninate: Similar structure but lacks the isopropyl group.
Isopropyl alaninate: Similar structure but lacks the tert-butyl group.
Tert-butyl isopropylglycinate: Similar structure but with a glycine moiety instead of alanine.
Uniqueness
Tert-butyl isopropylalaninate is unique due to the presence of both tert-butyl and isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in organic synthesis and various applications .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
tert-butyl 2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)11-8(3)9(12)13-10(4,5)6/h7-8,11H,1-6H3 |
Clé InChI |
QJDINOZQEIJTII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


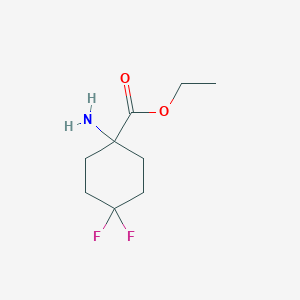
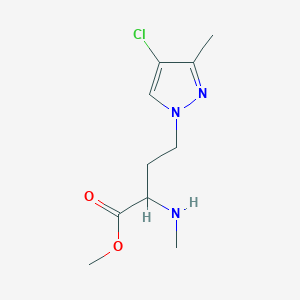
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

